molecular formula C12H10N4 B078368 Nicotinaldehyde (3-pyridylmethylene)hydrazone CAS No. 13362-77-1

Nicotinaldehyde (3-pyridylmethylene)hydrazone

Cat. No.: B078368
CAS No.: 13362-77-1
M. Wt: 210.23 g/mol
InChI Key: OOXNKQISMJMZRH-UHFFFAOYSA-N
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Description

Nicotinaldehyde (3-pyridylmethylene)hydrazone is an organic compound with the molecular formula C12H10N4. It is characterized by the presence of a pyridine ring and a hydrazone functional group. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as alcohols, ketones, esters, and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinaldehyde (3-pyridylmethylene)hydrazone can be synthesized through the condensation reaction between nicotinaldehyde and hydrazine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:

Nicotinaldehyde+HydrazineNicotinaldehyde (3-pyridylmethylene)hydrazone\text{Nicotinaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} Nicotinaldehyde+Hydrazine→Nicotinaldehyde (3-pyridylmethylene)hydrazone

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Nicotinaldehyde (3-pyridylmethylene)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, oxides, and reduced hydrazine compounds .

Scientific Research Applications

Nicotinaldehyde (3-pyridylmethylene)hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nicotinaldehyde (3-pyridylmethylene)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: A precursor in the synthesis of nicotinaldehyde (3-pyridylmethylene)hydrazone.

    Hydrazine: Another precursor used in the synthesis.

    Other Hydrazones: Compounds with similar hydrazone functional groups but different substituents.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both nicotinaldehyde and hydrazine. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-pyridin-3-yl-N-(pyridin-3-ylmethylideneamino)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-11(7-13-5-1)9-15-16-10-12-4-2-6-14-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNKQISMJMZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190467
Record name 3-Pyridinecarboxaldehyde, 2-(3-pyridinylmethylene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-77-1
Record name 3-Pyridinecarboxaldehyde, 2-(3-pyridinylmethylene)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13362-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 2-(3-pyridinylmethylene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinaldehyde (3-pyridylmethylene)hydrazone
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